REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:20][OH:21])[C:4]1[N:9]=[C:8]([N:10]([CH2:13][OH:14])[CH2:11][OH:12])[N:7]=[C:6]([N:15]([CH2:18][OH:19])[CH2:16][OH:17])[N:5]=1)[OH:2].OCC1C=CN=NN=1.C(=O)(OCCC)N.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:13]([N:10]([CH2:11][OH:12])[C:8]1[N:9]=[C:4]([N:3]([CH2:1][OH:2])[CH2:20][OH:21])[N:5]=[C:6]([N:15]([CH2:18][OH:19])[CH2:16][OH:17])[N:7]=1)[OH:14] |f:0.1|
|
Name
|
hydroxymethyltriazine Hexamethylolmelamine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(O)N(C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)CO.OCC1=NN=NC=C1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCCC)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
are stirred at 95° C. in a flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a vacuum distillation head
|
Type
|
DISTILLATION
|
Details
|
of distillate (mostly water, 92% of theoretical) is collected in the distillate receiver
|
Type
|
CUSTOM
|
Details
|
At room temperature
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(O)N(C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |